6-Amino-7-bromobenzothiazole
Overview
Description
6-Amino-7-bromobenzothiazole is a heterocyclic compound with the molecular formula C7H5BrN2S It is a derivative of benzothiazole, characterized by the presence of an amino group at the 6th position and a bromine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-bromobenzothiazole typically involves the bromination of 6-aminobenzothiazole. One common method includes the reaction of 6-aminobenzothiazole with bromine in acetic acid. The reaction mixture is stirred at room temperature, leading to the formation of this compound as a yellow solid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Amino-7-bromobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, expanding its utility in organic synthesis.
Common Reagents and Conditions
Bromination: Bromine in acetic acid is commonly used for the bromination of 6-aminobenzothiazole.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while oxidation can produce nitro or hydroxyl derivatives.
Scientific Research Applications
6-Amino-7-bromobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 6-Amino-7-bromobenzothiazole and its derivatives often involves interaction with biological macromolecules. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes or disruption of microbial cell membranes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-bromobenzothiazole
- 7-Bromo-2-chlorobenzothiazole
- 5,7-Dibromobenzothiazole
Uniqueness
6-Amino-7-bromobenzothiazole is unique due to the specific positioning of the amino and bromine groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in applications requiring specific reactivity patterns.
Properties
IUPAC Name |
7-bromo-1,3-benzothiazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVRHVCMVAAPCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)Br)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405734 | |
Record name | 6-Amino-7-bromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769-20-0 | |
Record name | 7-Bromo-6-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-7-bromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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